2-(Thiophen-2-yl)benzaldehyde

説明

BenchChem offers high-quality 2-(Thiophen-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

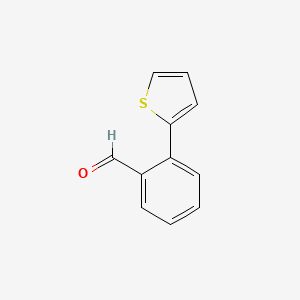

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYVQGTVFMAUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383778 | |

| Record name | 2-(Thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-07-5 | |

| Record name | 2-(Thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(Thiophen-2-yl)benzaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)benzaldehyde is a biaryl aromatic compound featuring a thiophene ring linked to a benzaldehyde moiety at the ortho position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the reactive aldehyde group and the electron-rich thiophene ring allows for a wide range of chemical transformations, making it an attractive scaffold for creating diverse molecular architectures. Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities, positioning 2-(thiophen-2-yl)benzaldehyde as a key intermediate in drug discovery programs.

Chemical and Physical Properties

The properties of 2-(Thiophen-2-yl)benzaldehyde are summarized in the table below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature. The provided data is a combination of reported values and estimations based on closely related compounds.

| Property | Value | Reference |

| CAS Number | 99902-07-5 | [1] |

| Molecular Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | [1] |

| Appearance | Expected to be a yellow to light brown liquid or low-melting solid | |

| Boiling Point | ~303.8 ± 25.0 °C (Predicted) | [2] |

| Density | ~1.2 g/cm³ (Predicted) | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis

The synthesis of 2-(thiophen-2-yl)benzaldehyde is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 2-(thiophen-2-yl)benzaldehyde via a Suzuki-Miyaura cross-coupling reaction between 2-bromobenzaldehyde and thiophene-2-boronic acid.

Materials:

-

2-Bromobenzaldehyde

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(thiophen-2-yl)benzaldehyde.

Safety and Handling

2-(Thiophen-2-yl)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Applications in Drug Discovery

While specific studies on the biological activity of 2-(thiophen-2-yl)benzaldehyde are limited, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3]

The aldehyde functional group in 2-(thiophen-2-yl)benzaldehyde provides a versatile handle for further chemical modifications, allowing for its incorporation into more complex molecular structures. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to generate a diverse library of compounds for biological screening.

Potential Therapeutic Applications:

-

Anticancer Agents: The thiophene nucleus is present in several approved anticancer drugs. 2-(Thiophen-2-yl)benzaldehyde can serve as a starting material for the synthesis of novel kinase inhibitors or compounds that interfere with other cancer-related signaling pathways.

-

Antimicrobial Agents: Thiophene derivatives have shown potent activity against a range of bacteria and fungi.[4] This compound could be used to develop new antibiotics or antifungal agents.

-

Anti-inflammatory Drugs: The anti-inflammatory properties of thiophene-containing molecules are well-documented.[3] 2-(Thiophen-2-yl)benzaldehyde can be a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.

-

Neurological Disorders: Some thiophene derivatives have been investigated for their potential in treating neurological disorders by acting as enzyme inhibitors, such as acetylcholinesterase inhibitors.[5]

Conclusion

2-(Thiophen-2-yl)benzaldehyde is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via modern cross-coupling techniques, combined with the diverse reactivity of its functional groups, makes it an attractive starting point for the development of novel compounds with a wide range of applications. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-(Thiophen-2-yl)benzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for 2-(thiophen-2-yl)benzaldehyde. This valuable heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and the biological significance of thiophene-containing compounds.

Molecular Structure and Identification

IUPAC Name: 2-(Thiophen-2-yl)benzaldehyde

The molecule consists of a benzaldehyde ring substituted at the ortho-position with a thiophene ring linked at its 2-position.

Chemical Structure:

Caption: Molecular graph of 2-(Thiophen-2-yl)benzaldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-(thiophen-2-yl)benzaldehyde is presented below. It is important to note that while some data is available from commercial suppliers, comprehensive, experimentally verified data in peer-reviewed literature is limited.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | [1] |

| CAS Number | 99902-07-5 | [1] |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | A ¹H NMR spectrum is available, but detailed peak assignments are not provided in the readily accessible literature. |

| ¹³C NMR | No specific spectral data found in the searched literature. |

| IR Spectroscopy | No specific spectral data found in the searched literature. |

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-(thiophen-2-yl)benzaldehyde are not explicitly available in the reviewed literature. However, based on the synthesis of structurally similar aryl-substituted thiophenes and benzaldehydes, two primary synthetic routes are proposed: Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation. Below are detailed, generalized protocols for these methods that can be adapted for the target molecule.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This is a highly efficient method for the formation of C-C bonds between aryl halides and boronic acids.[2][3]

Reaction Scheme:

2-Bromobenzaldehyde + Thiophen-2-boronic acid → 2-(Thiophen-2-yl)benzaldehyde

Materials and Reagents:

-

2-Bromobenzaldehyde

-

Thiophen-2-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Solvent system (e.g., 1,4-Dioxane/Water mixture)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzaldehyde (1.0 equivalent), thiophen-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to dissolve the reagents.

-

Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(thiophen-2-yl)benzaldehyde.

Caption: Suzuki-Miyaura synthesis workflow.

Protocol 2: Synthesis via Vilsmeier-Haack Formylation

This reaction is used to introduce a formyl group onto an electron-rich aromatic ring.[4][5] In this proposed synthesis, 2-phenylthiophene would be the starting material.

Reaction Scheme:

2-Phenylthiophene + Vilsmeier Reagent → 2-(Thiophen-2-yl)benzaldehyde

Materials and Reagents:

-

2-Phenylthiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium hydroxide (NaOH) solution

-

Ice

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The Vilsmeier reagent is formed in situ.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-phenylthiophene in a suitable solvent (e.g., dichloromethane) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C). Stir for several hours, monitoring the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the mixture with a cold aqueous solution of sodium hydroxide. Extract the product with dichloromethane or another suitable organic solvent.

-

Drying and Concentration: Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-(thiophen-2-yl)benzaldehyde.

Caption: Vilsmeier-Haack synthesis workflow.

Safety Information

2-(Thiophen-2-yl)benzaldehyde is classified as a warning-level hazard. The following hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

This technical guide serves as a foundational resource for professionals working with 2-(thiophen-2-yl)benzaldehyde. Further experimental investigation is encouraged to fully characterize its properties and optimize its synthesis for various applications.

References

- 1. achmem.com [achmem.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 2-(thiophen-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the core methodologies, presents quantitative data from analogous reactions, and offers detailed experimental protocols. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

2-(Thiophen-2-yl)benzaldehyde is a biaryl compound featuring a thiophene ring linked to a benzaldehyde moiety. This structural motif is of significant interest in the development of novel pharmaceuticals and functional organic materials. The aldehyde group serves as a versatile handle for further chemical modifications, while the thiophene ring can act as a bioisostere for a phenyl group, potentially improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of this and similar biaryl compounds predominantly relies on palladium-catalyzed cross-coupling reactions. This guide will focus on the most common and effective methods: the Suzuki-Miyaura coupling and the Stille coupling.

Core Synthesis Pathways

The formation of the C-C bond between the thiophene and benzene rings is typically achieved through well-established cross-coupling reactions. The choice of reaction often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][2] For the synthesis of 2-(thiophen-2-yl)benzaldehyde, this would involve the coupling of a 2-halobenzaldehyde with a thiophene-2-boronic acid or its ester derivative.

dot

Caption: Suzuki-Miyaura pathway to 2-(thiophen-2-yl)benzaldehyde.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organohalide.[3][4] This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture.[3] However, a significant drawback is the toxicity of the tin compounds.[3][4]

Caption: General experimental workflow for cross-coupling synthesis.

Conclusion

The synthesis of 2-(thiophen-2-yl)benzaldehyde can be effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being prominent methods. The choice between these pathways will depend on factors such as the availability and toxicity of starting materials, and the desired reaction scale. The provided protocols and data for analogous systems offer a solid foundation for the successful synthesis and optimization of this important chemical intermediate. Further research to establish specific yields and optimal conditions for the direct synthesis of 2-(thiophen-2-yl)benzaldehyde is warranted.

References

Chemical formula and molecular weight of 2-(Thiophen-2-yl)benzaldehyde

An In-depth Technical Guide to 2-(Thiophen-2-yl)benzaldehyde for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Thiophen-2-yl)benzaldehyde, a heterocyclic aromatic compound of interest in chemical synthesis and drug discovery. The document details its chemical properties, provides a representative synthetic protocol, and explores its potential biological significance.

Compound Identification and Properties

2-(Thiophen-2-yl)benzaldehyde is a bi-aryl compound consisting of a benzaldehyde ring substituted with a thiophene ring at the ortho position.

Chemical Structure and Formula

-

Chemical Formula: C₁₁H₈OS[1]

-

SMILES: O=Cc1ccccc1c2sccc2

-

InChI Key: Awaiting definitive assignment.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Thiophen-2-yl)benzaldehyde.

| Property | Value | Reference |

| CAS Number | 99902-07-5 | [1] |

| Molecular Formula | C₁₁H₈OS | [1][3] |

| Molecular Weight | 188.25 | [1][2] |

| Physical State | Liquid | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][2] |

Synthesis and Experimental Protocols

The synthesis of 2-(Thiophen-2-yl)benzaldehyde can be achieved through various cross-coupling methodologies. The Suzuki-Miyara cross-coupling reaction is a common and effective method for forming the carbon-carbon bond between the thiophene and benzene rings.

Representative Synthesis: Suzuki-Miyara Cross-Coupling

This protocol describes a general procedure for the synthesis of 2-(Thiophen-2-yl)benzaldehyde from 2-bromobenzaldehyde and thiophene-2-boronic acid.

Materials:

-

2-bromobenzaldehyde

-

Thiophene-2-boronic acid

-

Palladium catalyst (e.g., PEPPSI-IPr)[4]

-

Base (e.g., Potassium Carbonate, K₂CO₃)[4]

-

Solvent (e.g., 1,4-dioxane and Methanol mixture)[4]

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a reaction vessel, add the desired boronic acid, aryl halide, potassium carbonate, and a palladium-based catalyst.[4]

-

Solvent Addition: Add a degassed fractional solution (e.g., 8:2) of 1,4-dioxane in methanol.[4]

-

Inert Atmosphere: Flush the reaction mixture with an inert gas, such as nitrogen.[4]

-

Heating: Heat the mixture in an oil bath to 80°C for several hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-(Thiophen-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)benzaldehyde is a biaryl aldehyde that holds significant interest in medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring coupled to a benzaldehyde moiety, serves as a versatile scaffold for the synthesis of a wide range of organic compounds with potential biological activities and unique optical properties. This technical guide provides an in-depth overview of the available physical properties of 2-(Thiophen-2-yl)benzaldehyde and a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction.

Physical Properties

| Property | Value | Compound | Data Type |

| Boiling Point | 303.8 ± 25.0 °C | 2-(Thiophen-3-yl)benzaldehyde | Predicted[1] |

| Melting Point | 65-69 °C | 3-(Thiophen-2-yl)benzaldehyde | Experimental (lit.)[2] |

Note: The provided data are for isomers of 2-(Thiophen-2-yl)benzaldehyde and should be used as estimations. Experimental determination of the physical properties for 2-(Thiophen-2-yl)benzaldehyde is recommended for precise applications. The compound should be stored in a dark place under an inert atmosphere at 2-8°C.

Synthesis of 2-(Thiophen-2-yl)benzaldehyde

A common and efficient method for the synthesis of 2-(Thiophen-2-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halide (in this case, 2-bromobenzaldehyde) and a boronic acid or ester (thiophene-2-boronic acid) using a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions.[3][4][5]

Materials:

-

2-Bromobenzaldehyde

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via a syringe or cannula.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(Thiophen-2-yl)benzaldehyde.

Suzuki-Miyaura Coupling Pathway

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides essential information on the physical properties and a reliable synthetic route for 2-(Thiophen-2-yl)benzaldehyde. While experimental data for some physical properties remain to be determined, the provided information for its isomers offers valuable estimations. The detailed Suzuki-Miyaura coupling protocol serves as a practical starting point for researchers in the synthesis of this and related biaryl compounds, which are of growing importance in drug discovery and materials science.

References

- 1. 2-THIOPHEN-3-YL-BENZALDEHYDE CAS#: 99902-03-1 [amp.chemicalbook.com]

- 2. 3-THIOPHEN-2-YL-BENZALDEHYDE | 107834-03-7 [chemicalbook.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction to thiophene-containing aromatic aldehydes

An In-depth Technical Guide to Thiophene-Containing Aromatic Aldehydes for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] When functionalized with an aldehyde group, it gives rise to thiophene-containing aromatic aldehydes, a class of versatile intermediates. The electron-rich nature of the thiophene ring and the reactive carbonyl group of the aldehyde make these compounds valuable starting materials for the synthesis of a diverse array of more complex molecules.

Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6][7] In materials science, these aldehydes are crucial for developing fluorescent chemosensors and functional semiconducting polymers.[8][9][10][11][12] This guide provides a comprehensive overview of the synthesis, properties, and applications of thiophene-containing aromatic aldehydes, complete with experimental protocols and quantitative data to support research and development efforts.

Synthesis of Thiophene-Containing Aromatic Aldehydes

The formylation of the thiophene ring is most commonly achieved through electrophilic aromatic substitution. The choice of method depends on the desired regioselectivity and the nature of substituents already present on the thiophene ring.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most prevalent and reliable method for the formylation of electron-rich heterocycles like thiophene.[13][14][15] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[16][17][18] The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[16][19] For unsubstituted thiophene, formylation occurs preferentially at the C2 position.

Lithiation and Formylation

This method offers excellent regioselectivity and is particularly useful for synthesizing aldehydes that are not easily accessible via the Vilsmeier-Haack reaction.[19] It involves the deprotonation of the thiophene ring using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C). The resulting lithiated thiophene is then quenched with a formylating agent like DMF to produce the desired aldehyde.[19]

Other Formylation Methods

Other reagents can also be employed for formylation, including:

-

Rieche formylation: Using dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[19]

-

Phosgene-based formylation: Using solid phosgene (triphosgene) and DMF.[20]

The general workflow for the synthesis and purification of a thiophene aldehyde is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. ijpcbs.com [ijpcbs.com]

- 18. jk-sci.com [jk-sci.com]

- 19. benchchem.com [benchchem.com]

- 20. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

The Expanding Therapeutic Landscape of Thiophene-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to the development of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities of thiophene-based compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of the most potent compounds and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2][3] These compounds have been shown to inhibit crucial enzymes like topoisomerases and protein kinases, interact with tubulin, and induce apoptosis through the generation of reactive oxygen species (ROS).[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiophene-based compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| 1j | Topoisomerase IIα inhibitor | PC-3 (Prostate) | 1.03 | [4] |

| MDAMB-231 (Breast) | 0.88 | [4] | ||

| TP 5 | Not specified | HepG2 (Liver) | < 30.0 (µg/mL) | [5] |

| SMMC-7721 (Liver) | < 30.0 (µg/mL) | [5] | ||

| Compound 2b | CA-4 Biomimetic | Hep3B (Liver) | Potent Activity | [6] |

| Compound 2e | CA-4 Biomimetic | Hep3B (Liver) | Potent Activity | [6] |

| Compound 4 | Aldose reductase inhibitor | Not specified | 0.238 | [4] |

| Compound 1i | Acetylcholinesterase inhibitor | Not specified | 0.42 | [4] |

Key Signaling Pathways in Thiophene-Mediated Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of thiophene derivatives.[1] A common mechanism involves the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Antimicrobial Activity of Thiophene Scaffolds

Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanisms of action are diverse and can include the disruption of microbial membranes, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene-based compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (mg/L or µg/mL) | Reference |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | |

| Colistin-Resistant E. coli | 8 (MIC50) | ||

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | |

| Colistin-Resistant E. coli | 32 (MIC50) | ||

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | |

| Colistin-Resistant E. coli | 32 (MIC50) | ||

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [9] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 to 4 (µg/mL) | [8][10] |

Experimental Workflow for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Anti-inflammatory Properties of Thiophene-Based Molecules

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

Quantitative Data: Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of selected thiophene derivatives.

| Compound ID | Target/Assay | Activity | Reference |

| Tinoridine | COX inhibitor | Commercially available NSAID | [12] |

| Tiaprofenic acid | COX inhibitor | Commercially available NSAID | [12] |

| Zileuton | LOX inhibitor | Commercially available drug | [12] |

| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg) | [12] |

| Compound 7 | 15-LOX-1 inhibitor | More efficient than PD-146176 | [12] |

| Hybrid 23 (2BT+rhodamine) | COX-2 and 5-LOX | Binding energies: -98.37 and -91.07 kcal/mol | [12] |

Signaling Pathway of Inflammatory Mediators

The anti-inflammatory action of many thiophene derivatives involves the inhibition of the arachidonic acid cascade, which is responsible for the production of pro-inflammatory prostaglandins and leukotrienes.

Neurological Activities of Thiophene Compounds

Thiophene derivatives have also shown promise in the treatment of neurological disorders. Their activities include the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and the modulation of neurotransmitter reuptake.[13]

Quantitative Data: Neurological Activity

The following table summarizes the activity of selected thiophene-based compounds on neurological targets.

| Compound ID | Target/Activity | IC50/Inhibition | Reference |

| IIId | Acetylcholinesterase inhibitor | 60% inhibition | |

| Donepezil (Reference) | Acetylcholinesterase inhibitor | 40% inhibition | |

| Compound 5b | NET-selective inhibitor | - | [13] |

| Compound 5c | Mixed NET- and SERT-selective inhibitor | - | [13] |

| Compound 11 | SERT-selective inhibitor | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the thiophene compound for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Agar Well Diffusion Assay for Antimicrobial Activity

This method evaluates the antimicrobial potency of a compound.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar.

-

Inoculum Preparation: Prepare a standardized microbial suspension.

-

Plate Inoculation: Evenly spread the microbial suspension onto the agar surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar.

-

Compound Loading: Add the thiophene compound solution to the wells. Include positive and negative controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay measures the anti-inflammatory effect of a compound.

-

Animal Dosing: Administer the thiophene compound or vehicle to rodents.

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies the inhibition of AChE activity.

-

Reagent Preparation: Prepare a solution of acetylthiocholine (substrate), DTNB (Ellman's reagent), and the thiophene inhibitor in a suitable buffer.

-

Enzyme Addition: Add the AChE enzyme to initiate the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The color change is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition by the thiophene compound.

Conclusion

The thiophene scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities exhibited by thiophene-based compounds, spanning anticancer, antimicrobial, anti-inflammatory, and neurological applications, underscore their immense potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. It is anticipated that further exploration of the chemical space around the thiophene nucleus will lead to the discovery of new and improved drug candidates to address unmet medical needs.

References

- 1. hereditybio.in [hereditybio.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. inotiv.com [inotiv.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure has been successfully incorporated into a multitude of clinically approved drugs and investigational agents. This technical guide provides an in-depth review of the medicinal chemistry applications of thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document furnishes researchers and drug development professionals with a comprehensive resource, including quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further exploration and application of this remarkable heterocyclic motif.

Introduction: The Significance of the Thiophene Moiety

Thiophene and its derivatives have garnered significant attention from medicinal chemists due to their wide spectrum of biological activities. The thiophene nucleus is considered a bioisostere of the phenyl ring, offering similar physicochemical properties while introducing unique electronic characteristics and metabolic profiles.[1] This bioisosteric relationship, coupled with the synthetic tractability of the thiophene core, has led to its integration into numerous therapeutic agents. To date, 26 drugs containing a thiophene ring have received FDA approval for various indications.[2] The planarity of the thiophene ring can contribute to enhanced binding affinity with biological targets, and the sulfur atom can participate in hydrogen bonding, further augmenting drug-receptor interactions.[2] This guide will delve into the key therapeutic areas where thiophene derivatives have shown significant promise, supported by robust data and detailed methodologies.

Anticancer Applications of Thiophene Derivatives

Thiophene-containing compounds have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action. These include the inhibition of critical signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.

Inhibition of Kinase Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several thiophene derivatives have been identified as potent inhibitors of this pathway.

Quantitative Data: Anticancer Activity of Thiophene-Based PI3K/mTOR Inhibitors

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | PI3Kα | HepG-2 | 12.32 ± 0.96 | [3] |

| A549 | 11.30 ± 1.19 | [3] | ||

| PC-3 | 14.69 ± 1.32 | [3] | ||

| MCF-7 | 9.80 ± 0.93 | [3] | ||

| Y-2 | PI3K/mTOR | MCF-7 | 0.171 (PI3Kα) | [4] |

| 0.0102 (mTOR) | [4] | |||

| Thiophene 4 | PI3Kα | NCI-H1975 | 0.080 | [5] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiophene Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiophene derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer progression, and its inhibition is a validated therapeutic strategy. Thiophene-based compounds have been developed as potent EGFR inhibitors.

Quantitative Data: Anticancer Activity of Thiophene-Based EGFR Inhibitors

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 2 | EGFR (wild-type) | MCF-7 | 16.25 | [6] |

| EGFR (T790M mutant) | HepG2 | - | [6] | |

| Compound 14 | EGFR (wild-type) | MCF-7 | 16.33 | [6] |

Signaling Pathway: EGFR Inhibition by Thiophene Derivatives

Caption: Thiophene derivatives inhibit EGFR signaling, blocking downstream pathways.

Disruption of Microtubule Dynamics

Microtubules are essential for cell division, and their disruption is a well-established anticancer mechanism. Certain thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition by Thiophene Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 5b | Tubulin Polymerization | 8.21 ± 0.30 | [7] |

Mechanism of Action: Tubulin Polymerization

Caption: Thiophene derivatives inhibit tubulin polymerization, leading to cell cycle arrest.

Antimicrobial Applications of Thiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated significant activity against a range of pathogenic microorganisms.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Microorganism | MIC50 (mg/L) | Reference |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [8] |

| Colistin-Resistant E. coli | 8 | [8] | |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | [8] |

| Colistin-Resistant E. coli | 32 | [8] | |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 | [8] |

| Colistin-Resistant E. coli | 32 | [8] | |

| Compound 25 | S. aureus | 16 µg/mL | [9] |

| E. faecalis | 16 µg/mL | [9] | |

| C. albicans | 16 µg/mL | [9] | |

| Compound 26 | S. aureus | 16 µg/mL | [9] |

| E. faecalis | 16 µg/mL | [9] | |

| C. albicans | 16 µg/mL | [9] |

Anti-inflammatory Applications of Thiophene Derivatives

Chronic inflammation is implicated in numerous diseases. Thiophene-based compounds, including the marketed drug Tinoridine, have well-documented anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives

| Compound ID | Target/Assay | IC50 (µM) / % Inhibition | Reference |

| Compound 1 | 5-LOX | 29.2 | [10] |

| Compound 2 | 5-LOX | 6.0 | [10] |

| Compound 3 | 5-LOX | 6.6 | [10] |

| Compound 4a | Carrageenan-induced paw edema | 57% at 10 mg/kg | [11] |

| Compound 4c | Carrageenan-induced paw edema | 71% at 10 mg/kg | [11] |

Experimental Protocols

Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[1][12]

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester or malononitrile (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, diethylamine, or triethylamine) (1.5 eq)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a stirred solution of the ketone/aldehyde and the α-cyanoester/malononitrile in the chosen solvent, add the base dropwise at room temperature.

-

Add elemental sulfur in one portion.

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.[13]

Biological Evaluation

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[7][14]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (10% final concentration, as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of purified tubulin (2 mg/mL) in the assay buffer.

-

In a 384-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole for inhibition, paclitaxel for stabilization).

-

Add the tubulin solution, GTP, glycerol, and DAPI to each well.

-

Incubate the plate at 37 °C and measure the fluorescence (e.g., excitation at 360 nm, emission at 420 nm for DAPI) at regular intervals for 60 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves.

-

Calculate the IC50 value for inhibitory compounds by determining the concentration that reduces the rate or extent of polymerization by 50% compared to the vehicle control.[7][14]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][15]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds serially diluted in broth

-

96-well microplates

-

Inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

In a 96-well plate, add 100 µL of broth to each well.

-

Add 100 µL of the test compound at the highest concentration to the first well and perform serial twofold dilutions across the plate.

-

Add 10 µL of the microbial inoculum to each well.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Experimental and Logical Workflows

The discovery and development of novel thiophene-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Workflow: Drug Discovery Pipeline for Thiophene Derivatives

Caption: A generalized workflow for the discovery of novel thiophene-based drug candidates.[16]

Conclusion

The thiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural and electronic properties, combined with its synthetic accessibility, have enabled the development of a diverse range of therapeutic agents. This technical guide has provided a comprehensive overview of the applications of thiophene derivatives in oncology, infectious diseases, and inflammatory conditions. The presented quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms and workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation thiophene-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. impactfactor.org [impactfactor.org]

- 14. benthamopen.com [benthamopen.com]

- 15. Research Portal [ircommons.uwf.edu]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Hazard Information for 2-(Thiophen-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-yl)benzaldehyde is an aromatic aldehyde containing a thiophene moiety. This class of compounds is of interest in medicinal chemistry and materials science. Understanding the safety and hazard profile of this compound is crucial for its safe handling, use in research and development, and for anticipating potential toxicological effects. This guide provides a summary of the known and anticipated hazards, handling procedures, and relevant toxicological information.

Hazard Identification and Classification

Based on information from chemical suppliers, 2-(Thiophen-2-yl)benzaldehyde is classified as a hazardous substance. The GHS classification is summarized below.

Table 1: GHS Hazard Classification for 2-(Thiophen-2-yl)benzaldehyde

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | Category 4 |

| Warning | H332: Harmful if inhaled.[1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |

| Warning | H335: May cause respiratory irritation.[1] |

Toxicological Profile

While specific toxicological data for 2-(Thiophen-2-yl)benzaldehyde is limited, the toxicology of thiophene derivatives and aromatic aldehydes provides insights into its potential effects.

Acute Toxicity

The compound is classified as harmful if swallowed or inhaled.[1] The acute oral toxicity of thiophene derivatives generally shows a low toxic potential, with LD50 values reported to range from 455 mg/kg to 3120 mg/kg in rats.[2]

Irritation

2-(Thiophen-2-yl)benzaldehyde is expected to cause skin and serious eye irritation, as well as respiratory tract irritation.[1] This is consistent with the known properties of many aromatic aldehydes.

Sensitization

Information on the skin sensitization potential of 2-(Thiophen-2-yl)benzaldehyde is not available. However, some aromatic aldehydes are known to be skin sensitizers.[3]

Genotoxicity

The genotoxicity of 2-(Thiophen-2-yl)benzaldehyde has not been reported. Studies on other thiophene derivatives have shown that some can be genotoxic, and predictive models have been developed to assess this risk based on molecular structure.[4]

Carcinogenicity

There is no data on the carcinogenic potential of 2-(Thiophen-2-yl)benzaldehyde.

Table 2: Summary of Toxicological Endpoints

| Toxicological Endpoint | Finding for 2-(Thiophen-2-yl)benzaldehyde | Data from Structurally Related Compounds |

| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] | Thiophene derivatives show low to moderate acute oral toxicity.[2] |

| Skin Irritation | Causes skin irritation (Category 2)[1] | Many aromatic aldehydes are skin irritants. |

| Eye Irritation | Causes serious eye irritation (Category 2)[1] | Aromatic aldehydes are often eye irritants. |

| Respiratory Irritation | May cause respiratory irritation (Category 3)[1] | Common for volatile organic compounds, including some aldehydes. |

| Skin Sensitization | No data available | Some aromatic aldehydes are known skin sensitizers.[3] |

| Genotoxicity | No data available | Some thiophene derivatives show genotoxic potential.[4] |

| Carcinogenicity | No data available | No specific data available for closely related structures. |

Mechanisms of Toxicity

The toxicity of 2-(Thiophen-2-yl)benzaldehyde is likely mediated by the reactivity of the aldehyde functional group and the metabolic fate of the thiophene ring.

Aldehyde Reactivity

Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA.[5][6][7][8] This can lead to enzyme inactivation, disruption of cellular signaling, and DNA damage. Aromatic aldehydes, being "soft" electrophiles, tend to react with "soft" biological nucleophiles like the sulfhydryl groups of cysteine residues in proteins.[5][6]

Thiophene Metabolism

The thiophene ring can be metabolized by cytochrome P450 enzymes in the liver.[9][10] This can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which can be cytotoxic, hepatotoxic, or nephrotoxic.[9][10] The balance between metabolic activation and detoxification pathways is a key determinant of the toxicity of thiophene-containing compounds.

Experimental Protocols

Standardized protocols are used to assess the potential hazards of chemical compounds. The following are examples of methodologies relevant to the identified hazards of 2-(Thiophen-2-yl)benzaldehyde.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cells in culture.

-

Cell Lines: Human cell lines such as HeLa, A549 (lung carcinoma), or HaCaT (keratinocytes) are commonly used.[11][12]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The cells are exposed to the different concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.[13][14]

-

The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

-

Skin Irritation Test (In Vitro)

This test evaluates the potential of a substance to cause skin irritation using reconstructed human epidermis (RhE) models, in line with OECD Test Guideline 439.[13]

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).[13]

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissues are incubated for a post-exposure period.

-

A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to a negative control.

-

Respiratory Irritation Assessment

Assessing respiratory irritation often involves in vitro models using human airway epithelial cells or ex vivo models.

-

Test System: 3D human airway tissue models (e.g., EpiAirway™) or cell lines like A549.[15]

-

Methodology:

-

The test substance is applied to the air-liquid interface of the cultured airway models to mimic inhalation exposure.

-

After the exposure period, cell viability is assessed (e.g., by MTT or LDH release assays).

-

Inflammatory responses can also be quantified by measuring the release of cytokines (e.g., IL-1α, IL-8).

-

Safe Handling and First Aid

Given the hazardous nature of 2-(Thiophen-2-yl)benzaldehyde, strict safety protocols should be followed.

Table 3: Personal Protective Equipment (PPE) and Handling

| Category | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[16] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[16] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[16] |

| Respiratory Protection | If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |

| Handling | Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor or mist.[3] Wash hands thoroughly after handling.[16] |

| Storage | Keep in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from heat, sparks, and open flames.[17] Store in an inert atmosphere and protect from light.[1] |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[16] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |

Conclusion

2-(Thiophen-2-yl)benzaldehyde is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed or inhaled, and causes skin, eye, and respiratory irritation. While specific toxicological data is sparse, its chemical structure suggests that its toxicity is driven by the reactivity of the aldehyde group and the potential for metabolic activation of the thiophene ring. Researchers and drug development professionals should implement stringent safety measures, including the use of appropriate personal protective equipment and engineering controls, when working with this compound. Further toxicological studies are warranted to fully characterize its safety profile.

References

- 1. achmem.com [achmem.com]

- 2. researchgate.net [researchgate.net]

- 3. gustavus.edu [gustavus.edu]

- 4. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iivs.org [iivs.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Thiophen-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-(Thiophen-2-yl)benzaldehyde with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl structures, which are key motifs in many pharmaceutical agents and advanced materials.[1][2][3] The methodologies described herein are based on established procedures for similar thiophene-containing substrates and are intended to serve as a comprehensive guide for laboratory synthesis.[2][4][5]

Introduction

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][6] This reaction is widely employed in academic and industrial research, particularly in drug discovery and development, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][7] The synthesis of aryl-substituted thiophenes, in particular, is of significant interest as the thiophene moiety is a common scaffold in biologically active molecules.[2][4]

The protocols detailed below are designed for the coupling of an aryl or heteroaryl boronic acid with 2-(Thiophen-2-yl)benzaldehyde, which would first need to be halogenated (e.g., brominated) at a suitable position on the thiophene or benzene ring to serve as the organic halide partner in the reaction. A common precursor for such reactions is a brominated thiophene carbaldehyde, such as 4-bromothiophene-2-carbaldehyde.[2][4][5]

Reaction Scheme

A generalized reaction scheme for the Suzuki coupling of a halogenated 2-(Thiophen-2-yl)benzaldehyde derivative with an arylboronic acid is presented below. For the purpose of this protocol, we will consider the reaction of a bromo-substituted 2-(thiophen-2-yl)benzaldehyde.

Caption: General Suzuki Coupling Reaction Scheme.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of a bromo-substituted 2-(thiophen-2-yl)benzaldehyde with an arylboronic acid. These protocols are based on established methods for similar substrates and may require optimization for specific reactant combinations.[2][4][8]

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from methodologies used for the synthesis of 4-arylthiophene-2-carbaldehydes.[2][4][5]

Materials:

-

Bromo-substituted 2-(thiophen-2-yl)benzaldehyde (1.0 eq)

-

Arylboronic acid or arylboronic pinacol ester (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the bromo-substituted 2-(thiophen-2-yl)benzaldehyde, arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Add the degassed solvent mixture to the flask via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.[2][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Alternative Procedure using Pd(dppf)Cl₂

This protocol utilizes a different palladium catalyst which can be effective for a range of substrates.[7][9]

Materials:

-

Bromo-substituted 2-(thiophen-2-yl)benzaldehyde (1.0 eq)

-

Arylboronic acid or arylboronic pinacol ester (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) or sodium phosphate (Na₃PO₄) (2.0 - 3.0 eq)[9]

-

Solvent: Dioxane/Water (4:1) or Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Combine the bromo-substituted 2-(thiophen-2-yl)benzaldehyde, arylboronic acid, and base in a reaction vessel.

-

Purge the vessel with an inert gas.[8]

-

Add the degassed solvent to the mixture.

-

Add the Pd(dppf)Cl₂ catalyst.

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product via column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromothiophene carbaldehydes with different arylboronic acids, which can serve as a reference for expected outcomes with 2-(thiophen-2-yl)benzaldehyde derivatives.

| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85 | [2] |

| 2 | 4-Bromothiophene-2-carbaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 | [2] |

| 3 | 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 95 | [2] |

| 4 | 5-Bromonicotinaldehyde | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | - | - | [8] |

| 5 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | ~60 | [9] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing and analyzing a Suzuki coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for Suzuki coupling reactions.

Applications in Drug Development

The biaryl and heteroaryl scaffolds synthesized through Suzuki coupling are prevalent in a wide array of pharmaceuticals.[7] The ability to controllably link aromatic and heteroaromatic fragments allows for the systematic exploration of chemical space around a core molecule, a key strategy in lead optimization. For instance, compounds bearing the aryl-thiophene motif have been investigated for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][10] The aldehyde functionality in the target product can be further derivatized, for example, through reductive amination or oxidation to a carboxylic acid, providing access to a diverse library of compounds for biological screening.

Troubleshooting

Low yields or incomplete reactions in Suzuki couplings can often be attributed to several factors:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Using fresh catalyst or a different type of catalyst may improve results.

-

Base Incompatibility: The choice of base is crucial and substrate-dependent. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be beneficial.[8]

-

Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system.[8]

-

Oxygen Contamination: Rigorous exclusion of oxygen is critical for many Suzuki couplings, as it can lead to catalyst deactivation and side reactions.[8]

-

Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form inactive boroxines. Using a slight excess of the boronic acid or using the corresponding pinacol ester can mitigate this.

By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize the Suzuki-Miyaura coupling of 2-(thiophen-2-yl)benzaldehyde derivatives for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]